[3-(2-nitroethenyl)phenyl] acetate
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Overview
Description
[3-(2-nitroethenyl)phenyl] acetate is an organic compound characterized by the presence of an ester functional group, a nitro group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid 3-(2-nitrovinyl)-phenyl ester typically involves the esterification of 3-(2-nitrovinyl)phenol with acetic acid or its derivatives. One common method is the reaction of 3-(2-nitrovinyl)phenol with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of acetic acid 3-(2-nitrovinyl)-phenyl ester may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or phosphoric acid are often used to facilitate the esterification reaction. The reaction mixture is typically heated to maintain the desired reaction temperature and ensure complete conversion of the starting materials.
Chemical Reactions Analysis
Types of Reactions: [3-(2-nitroethenyl)phenyl] acetate can undergo various chemical reactions, including:
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Amines, alcohols.
Major Products Formed:
Reduction: 3-(2-Aminovinyl)phenyl acetate.
Oxidation: Various oxidized derivatives of the phenyl ring.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
[3-(2-nitroethenyl)phenyl] acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its nitro and ester functionalities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid 3-(2-nitrovinyl)-phenyl ester is primarily related to its functional groups:
Comparison with Similar Compounds
- [3-(2-nitroethenyl)phenyl] acetate
- Acetic acid 3-(2-nitrophenyl)-phenyl ester
- Acetic acid 3-(2-nitroethyl)-phenyl ester
Comparison:
- This compound is unique due to the presence of a nitrovinyl group, which imparts distinct reactivity compared to nitrophenyl or nitroethyl derivatives .
- Acetic acid 3-(2-nitrophenyl)-phenyl ester has a nitrophenyl group, which is less reactive in reduction reactions compared to the nitrovinyl group .
- Acetic acid 3-(2-nitroethyl)-phenyl ester contains a nitroethyl group, which has different steric and electronic properties compared to the nitrovinyl group .
Properties
Molecular Formula |
C10H9NO4 |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
[3-(2-nitroethenyl)phenyl] acetate |
InChI |
InChI=1S/C10H9NO4/c1-8(12)15-10-4-2-3-9(7-10)5-6-11(13)14/h2-7H,1H3 |
InChI Key |
BBSUWGYHOQWQEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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